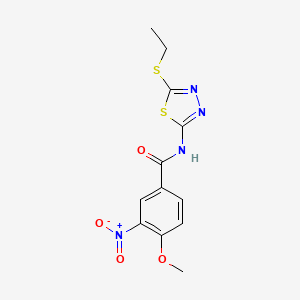

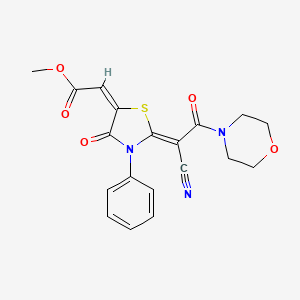

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 5-ethylthio-1H-tetrazole . Tetrazoles are a class of compounds that have been used in the synthesis of various organic compounds . They are known for their utility, efficiency, and certain drawbacks .

Synthesis Analysis

5-ethylthio-1H-tetrazole (ETT) has been used in the synthesis of various compounds . ETT accomplishes the coupling reaction with an average yield of 96.2–98.1% in the synthesis of DNA oligomers .

Chemical Reactions Analysis

5-ethylthio-1H-tetrazole (ETT) is known to be involved in coupling reactions, particularly in the synthesis of DNA oligomers . The coupling yield is 1–2% higher than that in the case where TetH is used as the promoter .

Applications De Recherche Scientifique

Antimicrobial Activity

Research on related thiadiazole derivatives has demonstrated potential antimicrobial properties. For example, imino-4-methoxyphenol thiazole-derived Schiff bases, closely related to the compound , were synthesized and tested for antibacterial and antifungal activities. These compounds showed moderate activity against tested bacteria and fungi, with one compound demonstrating significantly higher microbial growth inhibition compared to another (H. M. Vinusha et al., 2015).

Physicochemical Properties

The physicochemical properties of bioactive compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide have been studied to understand their behavior in various conditions. One study measured the saturated vapor pressure, solubility in different solvents, and distribution coefficients in the 1-octanol/buffer system of a closely related compound, providing insight into its solubility and potential bioavailability (M. Ol’khovich et al., 2017).

Potential Anticonvulsant Properties

Further research into 1,3,4-thiadiazole derivatives has identified compounds with promising anticonvulsant activities. For instance, NUPh scientists synthesized a compound with a similar structure which demonstrated high anticonvulsive activity in a pentylentetrazole model of seizure, suggesting its potential as an anticonvulsant agent. This finding underscores the importance of developing quality control methods for such substances, aiming for their introduction into medical practice (I. Sych et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S2/c1-3-21-12-15-14-11(22-12)13-10(17)7-4-5-9(20-2)8(6-7)16(18)19/h4-6H,3H2,1-2H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGCQFFMVMSIJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(ethylsulfanyl)-5H,6H,7H,8H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B2936761.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2936764.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2936769.png)

![6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B2936772.png)

![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2936773.png)

![3-benzyl-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2936778.png)